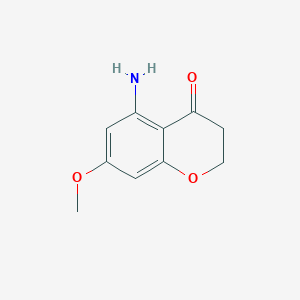

5-Amino-7-methoxychroman-4-one

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H11NO3 |

|---|---|

Molekulargewicht |

193.20 g/mol |

IUPAC-Name |

5-amino-7-methoxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C10H11NO3/c1-13-6-4-7(11)10-8(12)2-3-14-9(10)5-6/h4-5H,2-3,11H2,1H3 |

InChI-Schlüssel |

CDHKIASESAVMIL-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=C2C(=O)CCOC2=C1)N |

Herkunft des Produkts |

United States |

solubility profile of 5-Amino-7-methoxychroman-4-one in organic solvents

An In-Depth Technical Guide A Methodological Framework for Determining the Organic Solvent Solubility Profile of 5-Amino-7-methoxychroman-4-one

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle, from early-stage discovery to formulation and clinical efficacy.[1][2][3] Poor solubility can impede absorption, limit bioavailability, and create significant formulation challenges, ultimately leading to the failure of otherwise promising drug candidates.[4] This guide presents a comprehensive methodological framework for the systematic determination of the solubility profile of 5-Amino-7-methoxychroman-4-one, a heterocyclic compound built upon the medicinally significant chroman-4-one scaffold.[5][6] We provide a detailed examination of the theoretical principles governing solubility, a rationale for strategic solvent selection, and rigorous, step-by-step protocols for both equilibrium and kinetic solubility assessments. This document is intended for researchers, medicinal chemists, and drug development professionals, offering the necessary tools to generate reliable and reproducible solubility data essential for advancing chromanone-based therapeutic agents.

Introduction: The Critical Role of Solubility in Drug Development

The chroman-4-one (or dihydrochromone) core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of biologically active natural products and synthetic compounds.[5][6][7] The specific compound, 5-Amino-7-methoxychroman-4-one, incorporates key functional groups—an aromatic amine and a methoxy ether—that are expected to significantly influence its physicochemical properties, including its solubility in various media.

The journey of a drug from a laboratory curiosity to a clinical therapeutic is fraught with challenges, with poor aqueous and organic solvent solubility being a primary obstacle.[3][8] Solubility dictates the concentration of a drug that can be achieved in solution, which is a prerequisite for absorption and subsequent systemic circulation.[4] In early drug discovery, solubility data is vital for:

-

Assay Integrity: Ensuring compounds are fully dissolved in biological assays to produce reliable structure-activity relationship (SAR) data.[9]

-

Dose Formulation: Developing appropriate vehicle formulations for in vivo pharmacology and toxicology studies.

-

Predicting Bioavailability: Serving as a key indicator for potential oral bioavailability, as a drug must dissolve in gastrointestinal fluids to be absorbed.[2][4]

Therefore, a thorough understanding of the solubility profile of 5-Amino-7-methoxychroman-4-one across a range of organic solvents is not merely an academic exercise but a foundational requirement for its rational development as a potential therapeutic agent.

Physicochemical Profile and Solvent Selection Strategy

The molecular structure of 5-Amino-7-methoxychroman-4-one dictates its interactions with different solvents. The principle of "like dissolves like" serves as our primary guide for solvent selection.[10]

-

Polarity: The molecule possesses both polar and nonpolar characteristics. The carbonyl (C=O) group, the amino (-NH2) group, and the ether linkage (-OCH3) are polar and capable of dipole-dipole interactions and hydrogen bonding. The fused benzene ring and the aliphatic portion of the dihydropyran ring contribute to its nonpolar, lipophilic character.

-

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the carbonyl oxygen, ether oxygen, and the nitrogen of the amino group can act as hydrogen bond acceptors.

-

Ionizability: The aromatic amino group imparts a basic character to the molecule, suggesting that its solubility may be pH-dependent in protic solvents.

Based on this analysis, a diverse panel of organic solvents should be selected to probe the full range of intermolecular interactions and establish a comprehensive solubility profile.

Table 1: Proposed Organic Solvent Panel for Solubility Screening

| Solvent Class | Example Solvent | Rationale for Inclusion |

| Polar Protic | Methanol, Ethanol | Capable of hydrogen bonding and dipole-dipole interactions. Mimics hydrophilic environments. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | Possess strong dipoles but do not donate hydrogen bonds. Excellent for dissolving a wide range of compounds.[11] |

| Intermediate Polarity | Ethyl Acetate, Acetone | Possess moderate dipoles and can act as hydrogen bond acceptors. |

| Nonpolar | Toluene, Hexane | Interact primarily through weaker van der Waals forces. Essential for understanding lipophilicity. |

The logical flow for selecting these solvents is based on systematically covering the polarity spectrum to build a complete picture of the compound's behavior.

Caption: Solvent selection based on a polarity spectrum.

Experimental Methodology: Equilibrium Solubility Determination

Equilibrium solubility represents the maximum concentration of a compound that can dissolve in a solvent at a specific temperature when the system is at equilibrium. The "shake-flask" method is the universally recognized gold standard for this determination due to its reliability and accuracy.[10][12][13][14]

Principle

An excess amount of the solid compound is agitated in a known volume of solvent at a constant temperature for a sufficient period to reach equilibrium. After equilibrium is established, the undissolved solid is separated, and the concentration of the compound in the resulting saturated solution (supernatant) is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).[10]

Detailed Protocol: Shake-Flask Method

Materials and Reagents:

-

5-Amino-7-methoxychroman-4-one (solid, >98% purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Type 1 ultrapure water (for HPLC mobile phase)

-

Acetonitrile (HPLC grade)

-

Formic acid or Trifluoroacetic acid (for mobile phase modification)

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

0.22 µm PTFE syringe filters

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with UV detector

Step-by-Step Procedure:

-

Preparation: Add an excess amount of solid 5-Amino-7-methoxychroman-4-one to a 2 mL glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment (e.g., 2-5 mg).

-

Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the selected organic solvent to the vial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the mixture to shake for 24 to 72 hours.[13] A preliminary time-to-equilibrium study is recommended to determine the shortest time required to reach a stable concentration.[13]

-

Phase Separation: After equilibration, remove the vials and let them stand to allow larger particles to settle. To ensure complete separation of the undissolved solid, centrifuge the vials (e.g., at 10,000 rpm for 15 minutes).[10]

-

Filtration: Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean HPLC vial. This step is critical to remove any remaining microscopic particles.

-

Sample Dilution: Dilute the filtered, saturated solution with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the calibration curve.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method.

Caption: Workflow for the Shake-Flask Equilibrium Solubility method.

Analytical Quantification: HPLC-UV Method Development

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

-

Detection: UV detection at the λmax of 5-Amino-7-methoxychroman-4-one. The UV spectrum of chromanones typically shows strong absorbance in the 200-320 nm range.[15]

-

Calibration: Prepare a series of standard solutions of the compound in a suitable solvent (e.g., acetonitrile) at known concentrations. Generate a calibration curve by plotting UV peak area against concentration. The curve must have a correlation coefficient (r²) > 0.995.

High-Throughput Screening: Kinetic Solubility

In early drug discovery, speed and material conservation are paramount. Kinetic solubility assays are designed for high-throughput screening (HTS) and provide a rapid assessment of a compound's dissolution behavior under non-equilibrium conditions.[1][9] These methods typically start with the compound dissolved in DMSO.[16]

Principle

A concentrated DMSO stock solution of the test compound is added to an aqueous or organic solvent buffer. If the compound's solubility limit is exceeded, it will precipitate out of solution. The amount of precipitation, and thus the solubility, can be measured by detecting the turbidity of the solution using laser nephelometry.[17]

Detailed Protocol: Nephelometric Assay

Materials and Reagents:

-

5-Amino-7-methoxychroman-4-one (as a 10 mM stock solution in 100% DMSO)

-

Selected organic solvents

-

96-well microplates (clear bottom)

-

Automated liquid handler (recommended)

-

Plate-based laser nephelometer

Step-by-Step Procedure:

-

Plate Preparation: Using a liquid handler, add the selected organic solvents to the wells of a 96-well plate.

-

Compound Addition: Add a small volume (e.g., 1-2 µL) of the 10 mM DMSO stock solution to the solvent-containing wells. The final DMSO concentration should be kept low and constant (e.g., 1-2%) across all wells.

-

Incubation: Shake the plate for a short period (e.g., 1-2 hours) at room temperature to allow for precipitation.

-

Measurement: Read the plate on a laser nephelometer. The instrument measures the amount of light scattered by the insoluble particles (precipitate).

-

Data Analysis: The light scattering signal is compared to that of positive (highly insoluble) and negative (highly soluble) controls. The concentration at which significant precipitation is first observed is reported as the kinetic solubility.

Data Presentation and Interpretation

All solubility data should be meticulously recorded and presented in a clear, comparative format. The results from the shake-flask method should be reported as the mean ± standard deviation from at least three independent experiments.

Table 2: Template for Reporting Equilibrium Solubility Data

| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) | Temperature (°C) |

| Methanol | 5.1 | Experimental Value | Calculated Value | 25 |

| Ethanol | 4.3 | Experimental Value | Calculated Value | 25 |

| Acetonitrile | 5.8 | Experimental Value | Calculated Value | 25 |

| DMSO | 7.2 | Experimental Value | Calculated Value | 25 |

| Ethyl Acetate | 4.4 | Experimental Value | Calculated Value | 25 |

| Toluene | 2.4 | Experimental Value | Calculated Value | 25 |

| Hexane | 0.1 | Experimental Value | Calculated Value | 25 |

Interpretation: The collected data will provide a quantitative profile of the compound's affinity for different chemical environments. High solubility in polar solvents like ethanol would suggest strong hydrophilic character, while high solubility in toluene or hexane would indicate significant lipophilicity. This profile is invaluable for selecting appropriate solvents for chemical reactions, purification, and the development of formulations for preclinical studies.

Conclusion

This guide outlines a robust and scientifically grounded framework for the comprehensive evaluation of the organic solvent solubility of 5-Amino-7-methoxychroman-4-one. By combining the gold-standard shake-flask method for equilibrium solubility with high-throughput techniques for kinetic solubility, researchers can generate the critical data needed to make informed decisions throughout the drug discovery and development pipeline. The implementation of these detailed protocols will ensure the generation of accurate, reliable, and reproducible data, thereby facilitating the successful advancement of this and other promising chromanone-based compounds.

References

- BMG LABTECH. (2023, April 6).

- Ionescu, U. M. (2020, May 11). The Importance of Solubility for New Drug Molecules. IntechOpen.

- Alwsci. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development.

- MDPI. (2024, October 13).

- P, S. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences.

- Benchchem. General Experimental Protocol for Determining Solubility.

- Luo, J., et al. (2019, May 15). Development of a high-throughput solubility screening assay for use in antibody discovery. Protein Science.

- WuXi AppTec DMPK. Solubility Study.

- protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Lund University Publications.

- Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- World Health Organization (WHO). Annex 4: Protocol to conduct equilibrium solubility experiments.

- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- Bevan, C. D., & Lloyd, R. S. (2000, March 10).

- Jouyban, A. (2008). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.

- Halo Labs. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI.

- Kerns, E. H. (2008, November 15). In vitro solubility assays in drug discovery. PubMed.

- ResearchGate. Properties of chromanone and chromone.

- Dadras, A., et al. (2021, December 16).

- Onah, E. H., et al. (2026, March 23). Pyrene-Chromone Schiff Base Molecules with Tunable Fluorescence: Structure–Property Relationships and Substituent Effects. MDPI.

- ACS Omega. (2024, May 9).

- ResearchGate. (2018).

Sources

- 1. bmglabtech.com [bmglabtech.com]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. azolifesciences.com [azolifesciences.com]

- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. who.int [who.int]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. enamine.net [enamine.net]

- 17. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-Amino-7-methoxychroman-4-one

This guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectral data for 5-Amino-7-methoxychroman-4-one. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this important heterocyclic compound through detailed spectral interpretation. We will explore the theoretical basis for the observed chemical shifts and coupling constants, supported by data from analogous substituted chroman-4-one derivatives.

Introduction

5-Amino-7-methoxychroman-4-one belongs to the chromanone family, a class of compounds with a wide range of biological activities, making them significant scaffolds in medicinal chemistry. Accurate structural characterization is paramount in the synthesis and development of novel therapeutic agents. NMR spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution. This guide will provide a detailed interpretation of the ¹H and ¹³C NMR spectra of 5-Amino-7-methoxychroman-4-one, offering insights into the electronic environment of each nucleus within the molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 5-Amino-7-methoxychroman-4-one is predicted to exhibit distinct signals corresponding to the protons in different electronic environments. The expected chemical shifts (δ) are influenced by the electron-donating effects of the amino and methoxy groups, as well as the electron-withdrawing effect of the carbonyl group. The predicted data is summarized in Table 1.

Table 1: Predicted ¹H NMR Data for 5-Amino-7-methoxychroman-4-one

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~ 4.5 | t | ~ 7.0 |

| H-3 | ~ 2.8 | t | ~ 7.0 |

| H-6 | ~ 6.1 | d | ~ 2.0 |

| H-8 | ~ 6.0 | d | ~ 2.0 |

| -NH₂ | ~ 4.0 | br s | - |

| -OCH₃ | ~ 3.8 | s | - |

Interpretation of the ¹H NMR Spectrum:

-

Methylene Protons (H-2 and H-3): The protons on the C-2 and C-3 carbons of the heterocyclic ring are expected to appear as triplets due to coupling with each other. The H-2 protons, being adjacent to the oxygen atom, will be deshielded and appear at a lower field (~4.5 ppm) compared to the H-3 protons (~2.8 ppm), which are adjacent to the carbonyl group.

-

Aromatic Protons (H-6 and H-8): The aromatic protons H-6 and H-8 are situated on the benzene ring. Due to the strong electron-donating effects of the amino group at C-5 and the methoxy group at C-7, these protons are expected to be significantly shielded and appear at a relatively high field for aromatic protons (~6.0-6.1 ppm). They will likely appear as doublets with a small meta-coupling constant (J ≈ 2.0 Hz).

-

Amino Protons (-NH₂): The protons of the amino group are expected to appear as a broad singlet around 4.0 ppm. The chemical shift and peak shape can be highly dependent on the solvent, concentration, and temperature.

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group will appear as a sharp singlet at approximately 3.8 ppm.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts for 5-Amino-7-methoxychroman-4-one are presented in Table 2. These predictions are based on the known effects of amino, methoxy, and carbonyl substituents on the chemical shifts of the chromanone scaffold.[1][2][3]

Table 2: Predicted ¹³C NMR Data for 5-Amino-7-methoxychroman-4-one

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~ 68 |

| C-3 | ~ 45 |

| C-4 | ~ 190 |

| C-4a | ~ 105 |

| C-5 | ~ 158 |

| C-6 | ~ 95 |

| C-7 | ~ 165 |

| C-8 | ~ 93 |

| C-8a | ~ 155 |

| -OCH₃ | ~ 55 |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (C-4): The carbonyl carbon is the most deshielded carbon in the molecule and is expected to have a chemical shift of around 190 ppm.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are significantly influenced by the substituents. The carbons bearing the electron-donating amino (C-5) and methoxy (C-7) groups, as well as the oxygen-linked C-8a, are expected to be at a lower field (155-165 ppm). The C-4a carbon, situated between two electron-donating groups, will be significantly shielded (~105 ppm). The C-6 and C-8 carbons are also expected to be highly shielded, appearing at approximately 93-95 ppm.

-

Heterocyclic Ring Carbons (C-2 and C-3): The C-2 carbon, attached to the ring oxygen, will be more deshielded (~68 ppm) than the C-3 carbon (~45 ppm).

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to appear around 55 ppm.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of 5-Amino-7-methoxychroman-4-one, the following experimental protocol is recommended:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly for the NH₂ protons.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and shim the probe to ensure a homogeneous magnetic field.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Signal averaging (e.g., 16-64 scans) may be necessary for samples with low concentration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

Visualizing the Structure and Key Correlations

The following diagram illustrates the molecular structure of 5-Amino-7-methoxychroman-4-one with the IUPAC numbering system used for the NMR assignments.

Caption: Molecular structure of 5-Amino-7-methoxychroman-4-one with atom numbering.

Conclusion

This technical guide provides a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of 5-Amino-7-methoxychroman-4-one. By leveraging data from structurally related compounds and fundamental NMR principles, we have established a solid framework for the structural elucidation of this molecule. The provided experimental protocol offers a practical approach for acquiring high-quality spectral data. This information is crucial for scientists engaged in the synthesis, characterization, and application of novel chromanone derivatives in drug discovery and development.

References

-

Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. MDPI. [Link]

-

(PDF) Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. ResearchGate. [Link]

-

Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC. [Link]

-

Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors | Journal of Medicinal Chemistry. ACS Publications. [Link]

-

Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Academia.edu. [Link]

-

Proton NMR Table. Michigan State University Chemistry. [Link]

-

NMR Chemical Shift Values Table. Chemistry Steps. [Link]

Sources

A Technical Guide to Ligand-Based Pharmacophore Modeling of 5-amino-7-methoxy-4-chromanone Derivatives

Abstract

This in-depth technical guide provides a comprehensive framework for the development and validation of a ligand-based pharmacophore model for 5-amino-7-methoxy-4-chromanone derivatives. Chromone scaffolds are recognized as privileged structures in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] This guide, designed for researchers and drug development professionals, moves beyond a simple recitation of steps to explain the causal reasoning behind critical experimental choices in pharmacophore modeling. We will delve into the intricacies of ligand selection, conformational analysis, feature definition, hypothesis generation, and rigorous multi-faceted validation. The objective is to construct a predictive pharmacophore model that can effectively guide the virtual screening of large compound libraries and the rational design of novel, potent 5-amino-7-methoxy-4-chromanone-based therapeutic agents.

Introduction: The Rationale for Pharmacophore Modeling of Chromanones

The 4-chromanone core, a key structural motif within the larger flavonoid family, is a cornerstone in the development of new therapeutic agents due to its diverse pharmacological profile, which includes anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][3] The specific substitution pattern on the chromone scaffold plays a pivotal role in defining its biological activity.[1] The 5-amino-7-methoxy-4-chromanone scaffold, in particular, presents a unique combination of hydrogen bonding and aromatic features that are ripe for exploration in drug design.

Pharmacophore modeling serves as a powerful computational tool in modern drug discovery.[4][5] It distills the complex three-dimensional structure of a molecule into a simplified representation of its essential steric and electronic features required for biological activity.[6][7] This "pharmacophore" is an abstract concept that describes the spatial arrangement of key molecular interaction points, such as hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and charged groups.[7]

This guide will focus on a ligand-based approach , which is particularly valuable when the three-dimensional structure of the biological target is unknown.[8][9] The fundamental premise is that a set of molecules exhibiting similar biological activity likely share a common binding mode and, therefore, a common set of pharmacophoric features.[10] By identifying this common pharmacophore, we can create a 3D query to efficiently search large chemical databases for novel compounds with a high probability of possessing the desired activity.[7]

The Ligand-Based Pharmacophore Modeling Workflow: A Self-Validating System

The development of a robust and predictive pharmacophore model is an iterative process that requires careful consideration at each stage. The workflow described here is designed to be a self-validating system, where the outcomes of each step inform the quality and reliability of the subsequent steps and the final model.

Caption: Ligand-Based Pharmacophore Modeling Workflow.

Phase 1: Data Preparation and Curation

The quality of the input data is the single most important determinant of the success of a pharmacophore modeling study.

2.1.1. Protocol: Dataset Selection

-

Literature and Database Mining: Systematically search chemical databases (e.g., PubChem, ChEMBL) and the scientific literature for 5-amino-7-methoxy-4-chromanone derivatives with experimentally determined biological activity against a specific target.

-

Activity Range: Select a set of at least 15-20 active compounds with a wide range of biological activities (ideally spanning 3-4 orders of magnitude). This is crucial for developing a statistically significant 3D-QSAR model, which correlates the 3D pharmacophoric features with biological activity.[11]

-

Structural Diversity: The training set should include structurally diverse molecules to avoid scaffold bias and ensure the resulting model is not overly specific to a single chemical series.[12]

-

Inclusion of Inactives: It is highly recommended to include a set of inactive compounds. Inactive molecules help to define the excluded volumes or regions of steric hindrance in the pharmacophore model, thereby increasing its selectivity.[13]

2.1.2. Protocol: Ligand Preparation (2D to 3D Conversion)

-

Structure Drawing and Cleaning: Accurately draw the 2D structures of all selected ligands. Ensure correct bond orders, formal charges, and stereochemistry.

-

3D Conversion: Utilize a robust molecular modeling software package (e.g., LigPrep from Schrödinger[14], MOE) to convert the 2D structures into low-energy 3D conformations. This step typically involves adding hydrogens, neutralizing charged groups (where appropriate), and generating a single, low-energy 3D structure for each ligand.

Phase 2: Hypothesis Generation

This phase involves exploring the conformational space of the ligands to identify a common 3D arrangement of pharmacophoric features.

2.2.1. Protocol: Conformational Analysis

-

Conformer Generation: For each ligand, generate a diverse set of low-energy conformers. This is a critical step as the bioactive conformation (the conformation adopted when bound to the target) may not be the global energy minimum.[10] Common methods include systematic searches or Monte Carlo simulations.

-

Energy Window: Retain conformers within a specified energy window (e.g., 10-20 kcal/mol) of the global minimum to ensure a comprehensive sampling of the conformational space.

2.2.2. Protocol: Feature Identification and Hypothesis Generation

-

Feature Definition: Define the types of pharmacophoric features to be considered. For 5-amino-7-methoxy-4-chromanone derivatives, these will likely include:

-

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the chromanone ring and the oxygen of the methoxy group.

-

Hydrogen Bond Donor (HBD): The hydrogens of the amino group.

-

Aromatic Ring (AR): The benzene ring of the chromone scaffold.

-

Hydrophobic (HY): Alkyl or other nonpolar substituents.

-

-

Common Feature Identification: Employ an algorithm (e.g., HipHop in Catalyst[15], PHASE[16]) to identify common pharmacophoric features among the active ligands in the training set. The algorithm will align the conformers of the active molecules and search for spatial arrangements of features that are present in the most active compounds.

-

Hypothesis Generation: The software will generate a series of pharmacophore hypotheses, each consisting of a unique combination and spatial arrangement of features. These hypotheses are ranked based on various scoring functions that assess how well they map to the active compounds and differentiate them from the inactives.

Phase 3: Rigorous Validation

A pharmacophore model is only useful if it is predictive. Therefore, rigorous validation is essential to assess the model's ability to distinguish between active and inactive compounds.

2.3.1. Internal Validation

-

Cost Analysis: The hypothesis generation algorithm often provides cost values (e.g., in the HypoGen algorithm) that indicate the quality of the generated model. A significant difference between the "null cost" (representing a model with no correlation to activity) and the cost of the generated hypothesis suggests a statistically meaningful model.

-

Fischer's Randomization Test: This method involves scrambling the biological activities of the training set molecules and regenerating pharmacophore hypotheses.[17] If the original hypothesis has a significantly better score than the hypotheses generated from the randomized data (typically at a 95% or 98% confidence level), it indicates that the original model is not due to chance correlation.[17]

2.3.2. External Validation

This is the most stringent test of a pharmacophore model's predictive power.[10]

Protocol: Test Set Validation

-

Test Set Creation: Prior to model generation, a portion of the initial dataset (typically 20-30%) should be set aside as an external test set. This test set should not be used in the training of the model.[11]

-

Activity Prediction: The generated pharmacophore model is used to predict the biological activity of the compounds in the test set.

-

Correlation Analysis: The predicted activities are then compared to the experimentally determined activities. A high correlation coefficient (r²) between the predicted and experimental values indicates a model with good predictive ability.

2.3.3. Decoy Set Screening

Protocol: Enrichment Factor and Goodness of Hit (GH) Score Calculation

-

Decoy Set Preparation: Create a database containing the known active compounds and a much larger number of "decoy" molecules. Decoys are compounds that are assumed to be inactive but have similar physicochemical properties (e.g., molecular weight, logP) to the actives.

-

Database Screening: Use the pharmacophore model as a 3D query to screen the decoy database.

-

Calculation of Metrics:

-

Enrichment Factor (EF): This metric measures how well the model enriches the top fraction of the ranked database with active compounds compared to a random selection.

-

Goodness of Hit (GH) Score: This is a more robust metric that takes into account the number of active compounds in the database, the total number of molecules in the database, the number of hits returned, and the number of active hits. A GH score greater than 0.7 generally indicates a very good model.[18]

-

| Validation Method | Purpose | Key Metric(s) | Acceptance Criteria |

| Fischer's Randomization | Assesses the statistical significance of the model. | Confidence Level | > 95% |

| External Test Set | Evaluates the predictive power on unseen data. | Predictive r² | > 0.6 |

| Decoy Set Screening | Measures the ability to distinguish actives from inactives. | Enrichment Factor (EF), Goodness of Hit (GH) Score | High EF, GH > 0.7 |

Application of the Validated Pharmacophore Model

Once a robust and predictive pharmacophore model has been established, it can be applied to several key areas of drug discovery.

Caption: Applications of a Validated Pharmacophore Model.

Virtual Screening

The validated pharmacophore model can be used as a 3D query to rapidly screen large commercial or proprietary compound libraries containing millions of molecules.[6][19] This process filters out molecules that do not match the essential pharmacophoric features, significantly reducing the number of compounds that need to be subjected to more time-consuming and expensive experimental screening.

Lead Optimization

The pharmacophore model provides valuable insights into the structure-activity relationships of the 5-amino-7-methoxy-4-chromanone scaffold.[19] It can be used to guide the modification of existing lead compounds to enhance their potency and selectivity. By ensuring that proposed modifications maintain or improve the fit to the pharmacophore model, medicinal chemists can prioritize the synthesis of the most promising new analogs.

Future Perspectives

The pharmacophore model developed through this guide can be further enhanced by integrating it with other computational techniques. For instance, the hits identified from virtual screening can be subjected to molecular docking studies if a structure of the target protein becomes available. Furthermore, the pharmacophore model can be used to develop more complex 3D-QSAR models, which can provide a more quantitative prediction of biological activity.[20] The continued development of more sophisticated algorithms and the increasing availability of high-quality biological data will further enhance the power and utility of pharmacophore modeling in the discovery of novel 5-amino-7-methoxy-4-chromanone-based drugs.

References

-

Arvindekar, S. A., Mohole, S., Patil, A., Mane, P., Arvindekar, A., Mali, S. N., Thoratd, B., Rawate, R., & Sharma, S. (2023). Molecular docking, QSAR, pharmacophore modeling, and dynamics studies of some chromone derivatives for the discovery of anti-breast cancer agents against hormone-dependent breast cancer. Journal of Biomolecular Structure & Dynamics, 41(20), 10257-10273. [Link]

-

Deep Origin. (2024, November 8). Pharmacophore Modeling. Computational Chemistry Glossary. [Link]

-

Fiveable. (2025, August 15). Pharmacophore modeling. Medicinal Chemistry Class Notes. [Link]

-

Kumar, V., et al. (2010). Pharmacophore modeling and 3D-QSAR studies on flavonoids as α - glucosidase inhibitors. Der Pharma Chemica, 2(4), 324-335. [Link]

-

Mohsin, N. u. A., Irfan, M., Hassan, S. u., & Saleem, U. (2022). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. Molecules, 27(19), 6296. [Link]

-

Patel, H., et al. (2018). Validation of the generated pharmacophore model. Bio-protocol, 8(18), e2998. [Link]

-

Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Receptor, Ligand and Channel Research, 7, 81-92. [Link]

-

Raghavendra, M., et al. (2018). Pharmacophore model validation using GH score method. ResearchGate. [Link]

-

Schrödinger. (n.d.). Phase. [Link]

-

S., S., & Akı-Yalçın, Ö. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 749-762. [Link]

-

Vlachakis, D., Fakourelis, P., Megalooikonomou, V., Makris, C., & Kossida, S. (2015). DrugOn: a fully integrated pharmacophore modeling and structure optimization toolkit. PeerJ, 3, e1005. [Link]

-

Wolber, G., & Langer, T. (2005). LigandScout: 3-D pharmacophores derived from protein-bound ligand conformations. Journal of Chemical Information and Modeling, 45(1), 160-169. [Link]

-

Zha, G.-F., et al. (2023). Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry, 11, 1279853. [Link]

Sources

- 1. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fujc.pp.ua [fujc.pp.ua]

- 3. researchgate.net [researchgate.net]

- 4. DrugOn: a fully integrated pharmacophore modeling and structure optimization toolkit - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacophore Modeling - Computational Chemistry Glossary [deeporigin.com]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Pharmacophore modeling: advances and pitfalls [frontiersin.org]

- 9. Applications and Limitations of Pharmacophore Modeling – Protac [drugdiscoverypro.com]

- 10. fiveable.me [fiveable.me]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. Pharmacophore modeling: advances and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dovepress.com [dovepress.com]

- 14. researchgate.net [researchgate.net]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. schrodinger.com [schrodinger.com]

- 17. bio-protocol.org [bio-protocol.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

The Biological Activities and Therapeutic Potential of Substituted Chroman-4-one Scaffolds: A Technical Guide

Executive Summary

The chroman-4-one (2,3-dihydro-1-benzopyran-4-one) scaffold is a privileged oxygen-containing heterocyclic structure that serves as a cornerstone in modern medicinal chemistry and drug discovery[1][2]. Unlike its closely related analog, the chromone, the chroman-4-one lacks a C2–C3 double bond[3]. This seemingly minor structural deviation profoundly alters the molecule's three-dimensional conformation, introducing sp3 hybridization that allows for distinct stereochemistry and highly specific binding interactions with biological targets[2][3]. This whitepaper provides an in-depth analysis of the biological activities of substituted chroman-4-ones, elucidates the causality behind their structure-activity relationships (SAR), and details self-validating experimental protocols for their synthesis and biological evaluation.

Core Biological Activities & Structure-Activity Relationships (SAR)

The biological efficacy of chroman-4-ones is highly dependent on the nature and position of substituents—most notably at the C-2, C-3, and C-7 positions[4][5].

Anticancer Efficacy

Substituted chroman-4-ones, particularly 3-benzylidene-4-chromanones and thiochroman-4-one derivatives, have demonstrated potent cytotoxic effects against a variety of human cancer cell lines[4][5]. The primary mechanisms of action include the induction of apoptosis, inhibition of tubulin polymerization, and the selective inhibition of Sirtuin 2 (SIRT2), an NAD+-dependent deacetylase implicated in cell cycle regulation[4][5]. For instance, the introduction of halogens (e.g., 6-bromo-8-chloro substitutions) significantly enhances lipophilicity and cellular penetration, driving IC50 values into the low micromolar range[6][7].

Table 1: Cytotoxicity of Substituted Chroman-4-ones Against Cancer Cell Lines [6][7]

| Compound Derivative | Cell Line | Assay | IC50 (µM) |

| 6-bromo-8-chloro-chroman-4-one (6i) | Unspecified Carcinoma | MTT | 1.8 |

| Racemic 2-alkyl-chroman-4-one (1) | Unspecified Carcinoma | MTT | 4.3 |

| Chroman-4-one derivative (6f) | MCF-7 (Breast Cancer) | Sulforhodamine B | ~10.0 |

| Chroman-4-one derivative (6f) | A549 (Lung Carcinoma) | Sulforhodamine B | ~10.0 |

| Chromane-2,4-dione derivative (13) | MOLT-4 (Leukemia) | MTT | 24.4 ± 2.6 |

| Chromane-2,4-dione derivative (13) | HL-60 (Leukemia) | MTT | 42.0 ± 2.7 |

Antimicrobial and Antifungal Potency

The continuous rise in microbial resistance has positioned chroman-4-ones and their homoisoflavonoid derivatives as promising antimicrobial agents[3]. Research indicates that C-7 O-alkylated derivatives and oxime ethers exhibit broad-spectrum activity against pathogenic bacteria and fungi[3][4]. Molecular modeling suggests that these compounds disrupt fungal virulence by targeting critical proteins such as HOG1 kinase, FBA1, and cysteine synthase[3]. Interestingly, while bulky alkyl chains at the C-7 hydroxyl group can sterically hinder target binding and reduce activity, the presence of methoxy substituents at the meta position of the B-ring in homoisoflavonoids significantly enhances bioactivity[3].

Table 2: Antimicrobial Activity (MIC) of Chroman-4-one Derivatives [3][4]

| Compound Class | Target Microorganism | MIC Range (µg/mL) | Putative Mechanism |

| C-7 O-Alkylated Chroman-4-ones | Candida albicans | 64 - 1024 | Cysteine synthase inhibition |

| Homoisoflavonoids (meta-methoxy) | Candida tropicalis | 64 - 512 | HOG1 kinase / FBA1 targeting |

| 3-Benzylidene-4-chromanones | Staphylococcus epidermidis | 128 - 1024 | Cell wall disruption |

| Oxime ether derivatives | Aspergillus flavus | 256 - 1024 | Ergosterol biosynthesis inhibition |

Anti-inflammatory Modulation

Substituted chroman-4-ones exert anti-inflammatory effects primarily by modulating the Toll-like receptor 4 (TLR4) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades[5]. By inhibiting these pathways, chroman-4-ones prevent the downstream translocation of NF-κB, thereby suppressing the release of pro-inflammatory cytokines such as TNF-α and IL-6[2][5].

Mechanistic Pathways

To understand the causality of these biological effects, it is crucial to map the molecular interactions. The following diagrams illustrate the core signaling pathways modulated by chroman-4-one scaffolds.

Caption: Chroman-4-one mediated inhibition of the TLR4/MAPK anti-inflammatory signaling pathway.

Caption: Anticancer mechanism via SIRT2 inhibition and subsequent p53-mediated apoptosis.

Standardized Experimental Protocols (Self-Validating Systems)

A robust drug discovery pipeline requires experimental workflows that inherently validate themselves at each step. The following protocols detail the synthesis and biological evaluation of chroman-4-ones, emphasizing the causality behind methodological choices.

Caption: End-to-end self-validating workflow for chroman-4-one synthesis and biological screening.

Protocol A: Microwave-Assisted Synthesis of 3-Benzylidene-4-chromanones[4][8]

Causality: Microwave irradiation is selected over conventional thermal heating because it provides uniform thermal energy, significantly reducing reaction times (from hours to minutes) and improving yields by minimizing thermodynamic side reactions[8]. Polyphosphoric acid (PPA) is utilized as it acts dually as a solvent and a cyclization catalyst[8].

Step-by-Step Methodology:

-

Preparation: Combine 1.0 equivalent of the substituted phenoxypropanoic acid precursor with an excess of polyphosphoric acid (PPA) in a microwave-safe quartz vessel.

-

Irradiation: Subject the mixture to microwave irradiation (typically 300-400 W) for 3 to 5 minutes in a solid-state or solvent-free environment.

-

Quenching & Precipitation: Pour the hot reaction mixture into ice-cold distilled water. The sudden temperature drop and acidification force the crude chroman-4-one derivative to precipitate out of the solution[8].

-

Condensation: To yield the 3-benzylidene derivative, react the purified chroman-4-one with a substituted benzaldehyde (1.1 eq) in the presence of a base catalyst (e.g., piperidine) under reflux for 2 hours[4][8].

-

Self-Validation (Orthogonal Structural Verification): Before biological testing, the structural integrity must be validated using 13 C NMR-APT spectroscopy. The protocol is validated if the spectrum shows a distinct carbonyl (C=O) signal at ~δ 189.8 ppm and confirms the sp3 hybridized C-2 and C-3 carbons (absence of double bond signals)[3].

Protocol B: Resazurin-Based High-Throughput Microdilution Assay for MIC Determination[3]

Causality: The microdilution method is chosen over traditional agar disk diffusion because it provides precise, quantitative Minimum Inhibitory Concentration (MIC) values and allows for high-throughput screening[3]. The addition of resazurin dye removes the subjectivity of visual turbidity assessments by providing a colorimetric readout of metabolic activity.

Step-by-Step Methodology:

-

Inoculum Preparation: Standardize the microbial suspension (e.g., Candida albicans or S. epidermidis) to a 0.5 McFarland standard (approximately 1.5×108 CFU/mL) in Mueller-Hinton broth[3].

-

Serial Dilution: In a 96-well microplate, perform two-fold serial dilutions of the synthesized chroman-4-one derivatives (ranging from 1024 µg/mL down to 1 µg/mL)[3].

-

Inoculation & Incubation: Add 10 µL of the standardized microbial suspension to each well. Incubate the plates at 37°C for 24 hours.

-

Colorimetric Readout: Add 30 µL of 0.015% resazurin solution to all wells and incubate for an additional 2 hours.

-

Self-Validation (Control System):

-

Positive Control: A known antibiotic/antifungal (e.g., Fluconazole) must show expected MIC values to validate strain susceptibility.

-

Vehicle Control: Wells containing only the solvent (e.g., 1% DMSO) must show robust growth (color change from blue to pink) to prove the solvent is not causing inhibition.

-

Sterility Control: Uninoculated broth must remain blue, confirming no environmental contamination.

-

-

Data Interpretation: The MIC is defined as the lowest concentration of the compound that prevents the color change of resazurin from blue (oxidized/no growth) to pink (reduced/viable cells).

Conclusion

The substituted chroman-4-one scaffold represents a highly versatile and privileged structure in drug discovery. By strategically modifying the C-2, C-3, and C-7 positions, researchers can fine-tune the molecule's spatial geometry and electronic properties to selectively target complex biological pathways, ranging from SIRT2-mediated apoptosis to TLR4-driven inflammation. Strict adherence to self-validating synthetic and biological protocols ensures the reproducibility and translational potential of these promising therapeutic agents.

References

- Source: ResearchGate (Originally published in European Journal of Medicinal Chemistry)

- The Multifaceted Biological Activities of Chromen-4-ones: An In-depth Technical Guide Source: BenchChem URL

- Source: National Institutes of Health (NIH)

- A Review on Chemical and Biological Studies of 4-Chromanone Derivatives Source: ResearchGate URL

- Source: MDPI (Molecules)

- Source: PMC - National Institutes of Health (NIH)

- A Comparative Analysis of Chromone Derivatives: Evaluating Biological Performance Source: BenchChem URL

- The Rising Therapeutic Potential of Substituted Chroman-4-Ones: A Technical Guide Source: BenchChem URL

Sources

- 1. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

Unraveling the Toxicity and Safety Profile of CAS 1344899-19-9: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A comprehensive investigation was conducted to gather and analyze the toxicity and safety data for the chemical substance identified by CAS number 1344899-19-9. Despite a multi-faceted search strategy encompassing scientific databases, regulatory agency websites, and commercial supplier information, no specific toxicological data or a Material Safety Data Sheet (MSDS)/Safety Data Sheet (SDS) could be located for this particular CAS number. This suggests that the substance may be a novel compound, proprietary, or has not been the subject of publicly available safety and toxicity assessments. This guide outlines the search methodology employed and discusses the general principles of chemical safety and data evaluation that should be applied when information is limited.

Introduction: The Challenge of Undocumented Compounds

In the landscape of chemical research and drug development, researchers frequently encounter compounds with limited or non-existent public documentation. The substance registered under CAS number 1344899-19-9 appears to fall into this category. The absence of a readily available Safety Data Sheet (SDS) or published toxicological studies necessitates a cautious and systematic approach to handling and risk assessment.

This technical guide serves not as a data repository for CAS 1344899-19-9, but as a procedural framework for researchers and professionals facing a similar lack of information. It emphasizes the principles of chemical safety, the importance of diligent information reconnaissance, and the methodologies for inferring potential hazards in the absence of direct data.

Search Methodology for CAS 1344899-19-9

A rigorous and multi-pronged search strategy was implemented to locate any available information on CAS 1344899-19-9. The search process is detailed below to provide transparency and a potential workflow for similar investigations.

Database and Regulatory Inquiries

A series of targeted searches were performed across a range of authoritative chemical and toxicological databases. The objective was to identify the chemical name, structure, and any associated safety or toxicity data.

Experimental Protocol: Database Search

-

Initial CAS Number Verification: The CAS number 1344899-19-9 was cross-referenced using chemical database look-up tools to confirm its validity and retrieve the associated chemical name and structure.

-

Toxicity Database Search: Queries were executed in prominent toxicological databases.

-

Regulatory Database Search: The substance was searched against inventories and databases of major regulatory bodies.

-

Scientific Literature Search: A comprehensive search of scientific literature was conducted using platforms such as PubMed, Scopus, and Google Scholar.

Diagram: Search and Information Triage Workflow

Caption: Workflow for Investigating Undocumented Chemical Compounds.

Search Results and Analysis

The comprehensive search for CAS 1344899-19-9 yielded no specific chemical identifier, structure, or associated safety and toxicity data. The search results were consistently negative across all queried databases and literature sources. This lack of information prevents the creation of a detailed toxicological profile and safety data sheet for this specific compound.

Guiding Principles in the Absence of Data

When faced with an uncharacterized substance, a conservative approach grounded in established principles of chemical safety is paramount. The following sections provide a framework for risk assessment and safe handling.

The Precautionary Principle

In the absence of data to the contrary, any unknown chemical substance should be treated as potentially hazardous. This "precautionary principle" dictates that protective measures should be implemented as if the substance possesses unfavorable toxicological properties.

General Safe Handling Procedures

For any compound with an unknown toxicity profile, the following standard laboratory safety protocols should be strictly adhered to:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the substance in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Containment: Use appropriate containment measures to prevent the release of the substance into the laboratory environment.

-

Hygiene: Practice good laboratory hygiene. Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the substance.

-

Waste Disposal: Dispose of the substance and any contaminated materials in accordance with institutional and local regulations for hazardous waste.

Conclusion and Recommendations

The investigation into the toxicity and safety of CAS 1344899-19-9 did not yield any specific information. This underscores a critical challenge in chemical research and development: the safe management of novel or sparsely documented compounds.

Recommendations for researchers and institutions include:

-

Internal Documentation: If this substance is synthesized or used within an organization, it is crucial to maintain meticulous internal records of its properties, handling procedures, and any observed effects.

-

Small-Scale Handling: Initial work with the substance should be conducted on the smallest possible scale to minimize potential exposure.

-

Seek Supplier Information: If the compound was procured from a commercial source, a formal request for any available safety information, even if preliminary, should be made to the supplier.

Until such time as data becomes publicly available, all personnel handling CAS 1344899-19-9 must operate under the assumption that the substance is hazardous and adhere to the highest standards of laboratory safety.

Introduction: The Significance of the Chromanone Scaffold and the Imperative for Structural Elucidation

An In-Depth Technical Guide to the Crystallographic Analysis of 5-Amino-7-methoxychroman-4-one and its Analogs

Intended Audience: Researchers, scientists, and drug development professionals engaged in the structural analysis of novel heterocyclic compounds.

Abstract: This technical guide provides a comprehensive overview of the methodologies and considerations for the crystallographic analysis of 5-Amino-7-methoxychroman-4-one, a representative novel chromanone derivative. While specific crystallographic data for this exact molecule is not yet publicly available, this document outlines a robust, field-proven workflow for its synthesis, crystallization, and subsequent X-ray diffraction analysis. The principles and protocols detailed herein are broadly applicable to the structural elucidation of related chromanone analogs and serve as a foundational resource for researchers in medicinal chemistry and materials science.

The chroman-4-one scaffold is a privileged heterocyclic motif present in a wide array of natural products and pharmacologically active molecules. Its inherent structural features allow for diverse functionalization, leading to compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The precise three-dimensional arrangement of substituents on the chromanone core is critical to its interaction with biological targets. Therefore, single-crystal X-ray diffraction analysis is an indispensable tool for unambiguously determining the molecular structure, conformation, and stereochemistry of novel chromanone derivatives such as 5-Amino-7-methoxychroman-4-one. This guide provides a detailed protocol for achieving this, from material synthesis to final data interpretation.

Synthesis and Purification of 5-Amino-7-methoxychroman-4-one

The synthesis of 5-Amino-7-methoxychroman-4-one would typically proceed via a multi-step route, likely involving the initial synthesis of the core chromanone structure followed by functional group manipulations to introduce the amino and methoxy substituents at the desired positions. A plausible synthetic approach is outlined below.

Experimental Protocol: Synthesis of 5-Amino-7-methoxychroman-4-one

-

Step 1: Synthesis of 7-Methoxy-4-chromanone. This can be achieved through a variety of established methods, such as the cyclization of a corresponding phenol with an appropriate three-carbon synthon.

-

Step 2: Nitration of the Chromanone Core. The 7-methoxy-4-chromanone is then subjected to nitration, typically using a mixture of nitric acid and sulfuric acid, to introduce a nitro group at the 5-position. Reaction conditions must be carefully controlled to ensure regioselectivity.

-

Step 3: Reduction of the Nitro Group. The resulting 5-nitro-7-methoxychroman-4-one is then reduced to the target 5-amino-7-methoxychroman-4-one. Common reducing agents for this transformation include tin(II) chloride or catalytic hydrogenation.

-

Step 4: Purification. The crude product is purified by column chromatography on silica gel, followed by recrystallization to obtain material of suitable purity for single-crystal growth. The purity of the final compound should be confirmed by NMR spectroscopy and mass spectrometry.

Crystallization Strategies for Novel Chromanone Derivatives

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step in a crystallographic study. For a novel compound like 5-Amino-7-methoxychroman-4-one, a systematic screening of crystallization conditions is essential.

Experimental Protocol: Single-Crystal Growth

-

Solvent Selection: Begin by assessing the solubility of the purified compound in a range of common laboratory solvents (e.g., acetone, acetonitrile, ethanol, methanol, ethyl acetate, dichloromethane, and toluene).

-

Slow Evaporation: Prepare saturated or near-saturated solutions of the compound in the selected solvents in small vials. Loosely cap the vials to allow for slow evaporation of the solvent over several days to weeks at room temperature.

-

Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a larger volume of a second solvent (the "anti-solvent") in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting crystallization.

-

Hanging Drop: A small drop of the compound solution is placed on a siliconized coverslip, which is then inverted and sealed over a well containing the anti-solvent.

-

Sitting Drop: The drop of the compound solution is placed directly in a well, which is then sealed in a larger chamber containing the anti-solvent.

-

-

Temperature Variation: Crystallization can sometimes be induced by slowly cooling a saturated solution.

The diagram below illustrates a typical vapor diffusion crystallization setup.

Caption: Workflow for vapor diffusion crystallization.

Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals are obtained, they can be analyzed by X-ray diffraction to determine the molecular structure.

Experimental Protocol: Data Collection and Structure Refinement

-

Crystal Mounting: A single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal motion of the atoms. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Data Reduction: The raw diffraction data is processed to yield a set of structure factors, which are related to the intensities of the diffracted X-ray beams.

-

Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the structure factors using computational methods. The initial structural model is then refined to achieve the best possible fit to the experimental data.

The following diagram illustrates the overall workflow from crystal to structure.

Caption: From X-ray diffraction to final crystal structure.

Interpretation of Crystallographic Data: A Hypothetical Case for 5-Amino-7-methoxychroman-4-one

While experimental data for the title compound is not available, we can anticipate the key structural parameters that would be determined from a successful crystallographic analysis. These would be presented in a standardized crystallographic information file (CIF) and summarized in a table as shown below.

Table 1: Hypothetical Crystallographic Data for 5-Amino-7-methoxychroman-4-one

| Parameter | Value (Illustrative Example) |

| Chemical formula | C10H11NO3 |

| Formula weight | 193.20 |

| Crystal system | Monoclinic |

| Space group | P21/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.3 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 925.4 |

| Z | 4 |

| Calculated density (g/cm³) | 1.386 |

| R-factor (%) | 4.5 |

| Goodness-of-fit | 1.05 |

The analysis would reveal the precise bond lengths, bond angles, and torsion angles within the molecule. Of particular interest would be the planarity of the chromanone ring system and the conformation of the dihydropyranone ring. The positions of the amino and methoxy groups on the aromatic ring would be unequivocally confirmed, and the analysis would also reveal the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.

Conclusion and Future Directions

The structural elucidation of novel bioactive molecules like 5-Amino-7-methoxychroman-4-one through single-crystal X-ray diffraction is a cornerstone of modern drug discovery and development. The methodologies outlined in this guide provide a robust framework for obtaining and interpreting high-quality crystallographic data for this class of compounds. The resulting detailed structural information is invaluable for understanding structure-activity relationships, guiding further synthetic efforts, and ultimately, designing more potent and selective therapeutic agents. The deposition of such data in public databases like the Cambridge Crystallographic Data Centre (CCDC) is strongly encouraged to benefit the wider scientific community.

References

-

General Principles of Crystallography: "Crystal Structure Analysis: A Primer" by Jenny P. Glusker and Kenneth N. Trueblood. Oxford University Press. [Link]

-

Practical Aspects of Crystallization: "Crystallization of Nucleic Acids and Proteins: A Practical Approach" edited by A. Ducruix and R. Giegé. Oxford University Press. [Link]

-

Crystallographic Databases: The Cambridge Crystallographic Data Centre (CCDC). CCDC Website. [Link]

electronic properties of 5-amino-substituted benzopyrans

An In-depth Technical Guide to the Electronic Properties of 5-Amino-Substituted Benzopyrans

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the . The introduction of a potent electron-donating amino group at the C5-position of the benzopyran scaffold establishes a robust intramolecular charge-transfer (ICT) system, leading to unique and tunable photophysical and electrochemical characteristics. We will delve into the synthetic methodologies, detailed experimental characterization, and the theoretical underpinnings of these properties as elucidated by computational chemistry. This document serves as a resource for researchers leveraging these unique electronic features for applications ranging from advanced fluorescent probes and cellular imaging to the development of novel photoactive therapeutics.

The Benzopyran Core: A Privileged Scaffold Modulated by the 5-Amino Group

The benzopyran ring system is a foundational structure in a multitude of biologically active compounds and functional materials. Its rigid, bicyclic framework can be strategically functionalized to fine-tune its electronic behavior.

The Critical Role of the 5-Amino Substituent

The placement of an amino (-NH₂) group at the 5-position is a key design choice for inducing significant electronic perturbations. As a powerful electron-donating group (EDG), the nitrogen lone pair can effectively conjugate with the π-system of the aromatic ring. This creates a "push-pull" architecture where electron density is pushed from the amino group (donor) towards the electron-deficient pyranone portion of the scaffold (acceptor). This inherent electronic asymmetry is the cornerstone of the properties discussed herein.

Upon photoexcitation, this push-pull character is dramatically amplified, leading to the formation of an Intramolecular Charge Transfer (ICT) excited state. In this state, there is a significant spatial separation of the highest occupied molecular orbital (HOMO), primarily localized on the amino-benzene portion, and the lowest unoccupied molecular orbital (LUMO), centered on the pyran moiety. The relaxation from this ICT state back to the ground state is often accompanied by strong fluorescence emission, a phenomenon that is highly sensitive to the local environment.

Key Electronic Properties and Applications

The ICT phenomenon in 5-amino-substituted benzopyrans gives rise to several valuable properties:

-

Strong Fluorescence: Many derivatives exhibit high fluorescence quantum yields, making them excellent candidates for fluorescent labels and probes.

-

Solvatochromism: The energy of the ICT state is heavily influenced by the polarity of the surrounding solvent. This results in a noticeable shift in the emission wavelength (color) in different solvents, a property exploited for creating environmental sensors.

-

Tunable Redox Potentials: The electron-rich nature of these compounds influences their oxidation and reduction potentials, which can be measured electrochemically to estimate HOMO and LUMO energy levels.

-

Pharmacological Relevance: The benzopyran scaffold is a known pharmacophore that interacts with various biological targets, including serotonin receptors. The electronic properties imparted by the 5-amino group can modulate these interactions and open avenues for photo-pharmacology or diagnostic agents.

Synthesis of 5-Amino-Substituted Benzopyrans

The synthesis of these target molecules typically involves building the benzopyran core through established condensation reactions, followed by the strategic introduction or modification of the amino group. Palladium-catalyzed cross-coupling reactions are also frequently employed to introduce various substituents.

Generalized Synthetic Workflow

A common synthetic approach begins with a substituted phenol and a β-ketoester, which undergo a Pechmann condensation or a similar cyclization reaction to form the benzopyran-2-one (coumarin) core. If not already present, the 5-amino group can be introduced via nitration followed by reduction, or through modern cross-coupling methodologies.

Caption: Generalized synthetic workflow for 5-amino-substituted benzopyrans.

Protocol: Pechmann Condensation for 7-Amino-4-methylcoumarin

This protocol describes a representative synthesis. Note that direct synthesis of 5-amino coumarins can be challenging; often a related isomer like the 7-amino derivative is synthesized to illustrate the general principle.

Causality: The Pechmann condensation is an effective method for synthesizing coumarins from phenols and β-keto esters under acidic catalysis. The acid serves a dual role: it catalyzes the initial transesterification between the phenol and the ketoester and subsequently promotes the intramolecular electrophilic aromatic substitution (a Friedel-Crafts type acylation) to form the pyranone ring. Highly activated phenols, such as aminophenols, allow the reaction to proceed under milder conditions.

Materials:

-

m-Aminophenol

-

Ethyl acetoacetate

-

Concentrated Sulfuric Acid (H₂SO₄) or other acid catalyst like Amberlyst-15.

-

Ethanol

-

Ice bath, round-bottom flask, magnetic stirrer, reflux condenser.

Procedure:

-

Preparation: In a round-bottom flask, chill ethyl acetoacetate in an ice bath.

-

Catalyst Addition: Slowly and carefully add concentrated sulfuric acid to the chilled ethyl acetoacetate with constant stirring. The temperature should be maintained below 10°C.

-

Reactant Addition: To this acidic mixture, add m-aminophenol in small portions, ensuring the temperature remains low.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours (e.g., 12-24 hours) or until TLC indicates the consumption of starting materials.

-

Workup: Pour the reaction mixture slowly into a beaker of crushed ice. A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final 7-amino-4-methylcoumarin.

Experimental Investigation of Electronic Properties

A multi-technique approach is essential to fully characterize the electronic landscape of these molecules.

Caption: Workflow for experimental characterization of electronic properties.

UV-Visible Absorption Spectroscopy

Causality: This technique probes the energy required to promote an electron from a ground state orbital to an excited state orbital. For 5-amino-substituted benzopyrans, the lowest energy absorption band typically corresponds to the HOMO-LUMO transition, which possesses significant π-π* and charge-transfer character. The position of this absorption maximum (λmax) is sensitive to the electronic nature of the molecule and its interaction with the solvent.

Protocol:

-

Solution Preparation: Prepare a stock solution of the benzopyran derivative in a high-purity solvent (e.g., spectroscopic grade THF or acetonitrile) at a known concentration (e.g., 1 mM). From this, prepare a dilute solution (e.g., 10 µM) in a 1 cm path length quartz cuvette.

-

Blank Correction: Record a baseline spectrum using a cuvette containing only the pure solvent.

-

Spectrum Acquisition: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 250-600 nm).

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax). If the concentration and path length are known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

-

Solvatochromism Study: Repeat steps 1-4 using a range of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, methanol) to observe shifts in λmax.

Fluorescence Spectroscopy

Causality: Fluorescence is the emission of light from the lowest singlet excited state (S₁) as it returns to the ground state (S₀). For these D-A systems, the S₁ state is the ICT state. The energy difference between the absorption and emission maxima (the Stokes shift) provides insight into the degree of geometric relaxation and electronic redistribution in the excited state. The fluorescence quantum yield (ΦF) is a measure of the efficiency of the emission process.

Protocol:

-

Solution Preparation: Use the same dilute solutions prepared for UV-Vis analysis to ensure consistency. The absorbance at the excitation wavelength should ideally be below 0.1 to avoid inner filter effects.

-

Spectrum Acquisition: Set the excitation wavelength to the λmax determined from the absorption spectrum. Scan the emission monochromator over a range starting just above the excitation wavelength to capture the full emission profile.

-

Data Analysis: Determine the wavelength of maximum emission intensity (λem). Calculate the Stokes shift (in nm or cm⁻¹) as the difference between λem and λabs.

-

Quantum Yield Determination: Measure the integrated fluorescence intensity of the sample relative to a well-characterized fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄ or 9,10-diphenylanthracene in cyclohexane). The quantum yield is calculated using the comparative method.

-

Solvatochromism Study: Record emission spectra in the same series of solvents used for the absorption study to observe the fluorosolvatochromic effect (shifts in λem).

Cyclic Voltammetry (CV)

Causality: CV measures the redox potentials of a molecule, providing direct experimental access to the energies of the frontier molecular orbitals. The oxidation potential is related to the energy required to remove an electron from the HOMO, while the reduction potential relates to the energy gained upon adding an electron to the LUMO.

Protocol:

-

Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Solution Preparation: Prepare a solution of the sample (approx. 1-2 mM) in a suitable solvent (e.g., dry acetonitrile or DCM) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Internal Standard: Add a small amount of an internal reference standard, typically ferrocene (Fc), whose oxidation potential is well-defined.

-

Measurement: Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. Record the cyclic voltammogram by scanning the potential.

-

Data Analysis:

-

Measure the half-wave potential of the Fc/Fc⁺ couple (E₁∕₂ (Fc/Fc⁺)).

-

Determine the onset potential of the first oxidation wave (Eox) and the first reduction wave (Ered) for the sample.

-

Estimate the HOMO and LUMO energy levels using the following empirical equations, referencing against the ferrocene standard:

-

EHOMO (eV) = -[Eoxonset vs Fc/Fc⁺ + 4.8]

-

ELUMO (eV) = -[Eredonset vs Fc/Fc⁺ + 4.8]

-

-

The value 4.8 eV is the energy level of the Fc/Fc⁺ redox couple relative to the vacuum level, though values up to 5.1 eV are also used in the literature. Consistency is key.

-

Computational Modeling of Electronic Properties

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful tools for rationalizing and predicting the electronic behavior of molecules.

Methodology

Causality: DFT calculations determine the ground state electronic structure by minimizing the energy of the system. This provides access to the molecular orbitals (HOMO, LUMO) and their energies. TD-DFT builds upon this ground state to calculate the energies and characteristics of excited states, allowing for the simulation of UV-Vis absorption spectra. This theoretical insight is crucial for interpreting experimental results, for example, by visualizing the orbitals involved in a transition to confirm its ICT nature.

Protocol:

-